t-Butyl 2,3-dioxopiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

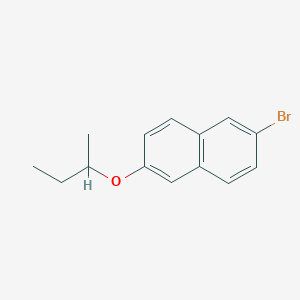

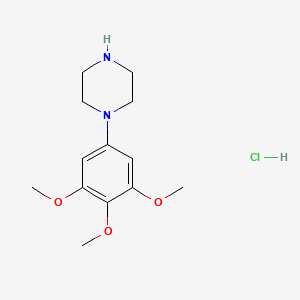

T-Butyl 2,3-dioxopiperidine-1-carboxylate, also known as 2,3-Dioxo-piperidine-1-carboxylic acid tert-butyl ester or 1-Boc-2,3-dioxopiperidine, is a chemical compound with the molecular formula C10H15NO4 . It is offered by several scientific research companies .

Molecular Structure Analysis

The molecular structure of t-Butyl 2,3-dioxopiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl (C=O) groups at the 2nd and 3rd positions of the ring. There is also a carboxylate group attached to the nitrogen in the ring, which is further connected to a tert-butyl group .Chemical Reactions Analysis

While specific chemical reactions involving t-Butyl 2,3-dioxopiperidine-1-carboxylate are not available, related compounds have been studied. For instance, tert-butyl propiolate derivatives have been used in gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes, yielding seven- or eight-membered oxacyclic products .Wissenschaftliche Forschungsanwendungen

Synthesis of Fused Hexacyclic Heterocycles

This compound is used in the synthesis of complex fused hexacyclic heterocycles, which include naphthyridine, acridine, and pyrazole (imidazole) moieties . These structures are significant due to their potential pharmacological activities.

Pharmaceutical Intermediate

As an intermediate, t-Butyl 2,3-dioxopiperidine-1-carboxylate is crucial in the pharmaceutical industry for the development of various drugs, including inhibitors and antimicrobial agents .

Domino Reactions

In organic chemistry, this compound participates in domino reactions, which are sequences of transformations where the product of one reaction serves as the starting material for the next .

Ullmann Csp2-N Coupling Reactions

It is involved in Ullmann Csp2-N coupling reactions, which are used to create carbon-nitrogen bonds, a key step in constructing nitrogen-containing heterocycles .

Knoevenagel Condensation

t-Butyl 2,3-dioxopiperidine-1-carboxylate: is used in Knoevenagel condensation reactions, which form carbon-carbon bonds crucial for the synthesis of various organic compounds .

Michael Addition

This compound is also used in Michael addition reactions, which are conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds .

Cyclization Reactions

It plays a role in cyclization reactions to form cyclic structures, which are fundamental frameworks in many organic molecules .

Ligand-Free Conditions

t-Butyl 2,3-dioxopiperidine-1-carboxylate: is used in reactions under ligand-free conditions, which simplifies the reaction process and reduces the need for additional reagents .

Eigenschaften

IUPAC Name |

tert-butyl 2,3-dioxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(12)8(11)13/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGNUZSFKMXHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,3-dioxopiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)

![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)

![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)